molecular formula C5H7N5O B13103932 1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine

1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine

Cat. No.: B13103932
M. Wt: 153.14 g/mol
InChI Key: MPUJNBIUCLYTTK-UHFFFAOYSA-N
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Description

1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine is a heterocyclic compound that features a pyrazole ring fused with a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with methoxy-substituted hydrazine derivatives under acidic or basic conditions to form the desired triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like copper sulfate or sodium ascorbate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrazole ring, known for its biological activities.

    1H-1,2,3-triazole: A related triazole compound with different substitution patterns and applications.

Uniqueness

1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine is unique due to its specific substitution pattern and the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other similar compounds .

Properties

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

1-methoxypyrazolo[1,5-b][1,2,4]triazol-7-amine

InChI

InChI=1S/C5H7N5O/c1-11-9-3-8-10-5(9)4(6)2-7-10/h2-3H,6H2,1H3

InChI Key

MPUJNBIUCLYTTK-UHFFFAOYSA-N

Canonical SMILES

CON1C=NN2C1=C(C=N2)N

Origin of Product

United States

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